molecular formula C14H18F8O6 B12586784 Bis(3-methoxypropyl) octafluorohexanedioate CAS No. 600700-53-6

Bis(3-methoxypropyl) octafluorohexanedioate

Cat. No.: B12586784
CAS No.: 600700-53-6
M. Wt: 434.28 g/mol
InChI Key: FTGIFGCKHUUOTK-UHFFFAOYSA-N
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Description

Bis(3-methoxypropyl) octafluorohexanedioate is a fluorinated ester compound characterized by an octafluorohexanedioic acid backbone esterified with two 3-methoxypropyl groups. The presence of eight fluorine atoms in the hexanedioate moiety imparts high thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications such as high-performance lubricants, coatings, or plasticizers in industrial formulations . The 3-methoxypropyl ester groups contribute to solubility in organic solvents and moderate polarity, balancing hydrophobicity and reactivity.

Properties

CAS No.

600700-53-6

Molecular Formula

C14H18F8O6

Molecular Weight

434.28 g/mol

IUPAC Name

bis(3-methoxypropyl) 2,2,3,3,4,4,5,5-octafluorohexanedioate

InChI

InChI=1S/C14H18F8O6/c1-25-5-3-7-27-9(23)11(15,16)13(19,20)14(21,22)12(17,18)10(24)28-8-4-6-26-2/h3-8H2,1-2H3

InChI Key

FTGIFGCKHUUOTK-UHFFFAOYSA-N

Canonical SMILES

COCCCOC(=O)C(C(C(C(C(=O)OCCCOC)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of Bis(3-methoxypropyl) octafluorohexanedioate involves several steps. One common method includes the reaction of octafluorohexanedioic acid with 3-methoxypropyl alcohol in the presence of a catalyst. The reaction conditions typically involve elevated temperatures and the use of a dehydrating agent to facilitate esterification . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Bis(3-methoxypropyl) octafluorohexanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids and ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl groups, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(3-methoxypropyl) octafluorohexanedioate has several scientific research applications:

Mechanism of Action

The mechanism by which Bis(3-methoxypropyl) octafluorohexanedioate exerts its effects involves interactions with molecular targets through its ester and fluorinated groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Backbones

a. Bis(2-ethylhexyl) Octafluorohexanedioate

  • Structure : Shares the octafluorohexanedioate backbone but uses 2-ethylhexyl ester groups.
  • Properties :
    • Higher molecular weight (due to bulkier 2-ethylhexyl groups) results in lower volatility compared to Bis(3-methoxypropyl) octafluorohexanedioate.
    • Enhanced plasticizing efficiency in polymers due to increased chain flexibility .
  • Applications : Widely used as a plasticizer in fluoropolymer processing.

b. Octafluorohexanedioic Acid Methyl Ester

  • Structure : Methyl esters replace 3-methoxypropyl groups.
  • Properties: Lower boiling point and higher volatility due to shorter alkyl chains. Reduced solubility in non-polar solvents compared to the 3-methoxypropyl variant.
  • Applications : Intermediate in synthesizing fluorinated surfactants .
Non-Fluorinated Hexanedioate Esters

a. Bis(3-methoxypropyl) Hexanedioate

  • Structure : Identical ester groups but lacks fluorine atoms on the hexanedioate chain.
  • Properties :
    • Lower thermal stability (decomposition ~200°C vs. >300°C for fluorinated analog).
    • Higher surface energy, making it less suitable for water-repellent coatings.
  • Applications : Biodegradable plasticizers in eco-friendly polymers.
Fluorinated Esters with Varied Substituents

a. 3,3-Dimethylbutyl Isopropylphosphonofluoridate ()

  • Structure: Phosphonofluoridate core with 3,3-dimethylbutyl and isopropyl groups.
  • Properties :
    • Higher reactivity due to the phosphorus-fluorine bond, unlike the inert fluorocarbon chain in this compound.
    • Classified as a Schedule 1A01 compound under chemical weapons regulations, highlighting its toxicity .
  • Applications: Limited to controlled industrial synthesis due to regulatory constraints.

b. Sodium Bis[4-hydroxy-3-azo-N-(3-methoxypropyl)benzenesulphonamidato]cobaltate ()

  • Structure : Cobalt complex with 3-methoxypropyl-linked azo groups.
  • Properties: Enhanced solubility in aqueous media due to sulfonamide and sodium counterion. Chromophoric properties (azo groups) enable use in dyes, unlike the non-chromophoric fluorinated ester .

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Boiling Point (°C) Thermal Stability (°C) Key Applications
This compound C₁₆H₁₈F₈O₆ ~280 (est.) >300 Lubricants, coatings
Bis(2-ethylhexyl) octafluorohexanedioate C₂₀H₂₈F₈O₄ >300 >320 Fluoropolymer plasticizer
Octafluorohexanedioic acid methyl ester C₈H₆F₈O₄ ~150 ~200 Surfactant intermediate
3,3-Dimethylbutyl isopropylphosphonofluoridate C₉H₂₀FO₂P N/A N/A Regulated chemicals

Research Findings and Trends

  • Fluorination Impact: Fluorinated esters exhibit superior thermal and chemical resistance compared to non-fluorinated analogs, but face scrutiny under environmental regulations like the Toxics Release Inventory (TRI) due to persistence .
  • Ester Group Influence : Bulky ester groups (e.g., 2-ethylhexyl) enhance plasticizer performance, while methoxypropyl groups balance solubility and moderate polarity .
  • Regulatory Considerations : Fluorinated compounds with high environmental persistence may require TRI reporting revisions, as seen with manganese and lead compounds in federal facility data .

Biological Activity

Bis(3-methoxypropyl) octafluorohexanedioate is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

  • Chemical Formula : C12H14F8O4
  • Molecular Weight : 386.23 g/mol
  • Structure : The compound features octafluorohexanedioate moieties linked with 3-methoxypropyl groups, contributing to its hydrophobic characteristics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Endocrine Disruption : Like other perfluorinated compounds (PFCs), this compound may interfere with hormonal signaling pathways. Studies have shown that PFCs can bind to hormone receptors and disrupt endocrine function, leading to reproductive and developmental issues in animal models .
  • Cytotoxicity : Research indicates that exposure to certain fluorinated compounds can induce cytotoxic effects in various cell lines. The cytotoxicity is often measured through assays that assess cell viability and apoptosis .
  • Metabolic Effects : PFCs have been associated with metabolic disorders, including obesity and insulin resistance. These effects are thought to arise from alterations in lipid metabolism and energy homeostasis due to the activation of specific nuclear receptors .

Toxicological Profile

The toxicological profile of this compound is still under investigation, but several studies provide insights into its potential effects:

  • Acute Toxicity : Limited data suggest that acute exposure may lead to symptoms such as respiratory distress and skin irritation, consistent with other fluorinated compounds .
  • Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects, particularly concerning reproductive health and carcinogenicity.

Case Studies

Several case studies highlight the biological activity of related perfluorinated compounds, providing context for understanding the implications of this compound:

  • Phthalate Exposure Study : A study examined the effects of phthalates on male reproductive development in rats, revealing significant disruptions in testosterone levels and reproductive organ development. This study underscores the potential for similar endocrine-disrupting effects in other PFCs, including this compound .
  • Metabolic Impact Analysis : Research on PFCs has shown a correlation between exposure and increased body weight gain in rodent models, suggesting that this compound could contribute to metabolic dysregulation .

Data Table: Summary of Biological Effects

Effect CategoryObservationsReferences
Endocrine DisruptionAltered hormone levels in animal models
CytotoxicityInduced apoptosis in cell lines
Metabolic DisordersAssociation with obesity and insulin resistance
Acute ToxicityRespiratory distress and skin irritation

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